N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)benzenesulfonamide
Description
Properties
CAS No. |
303059-28-1 |
|---|---|
Molecular Formula |
C17H11N5O2S |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H11N5O2S/c18-10-12-11-22-15-9-5-4-8-14(15)19-17(22)20-16(12)21-25(23,24)13-6-2-1-3-7-13/h1-9,11H,(H,19,20,21) |
InChI Key |
GKFZOBAYGTWZHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=NC4=CC=CC=C4N3C=C2C#N |
Origin of Product |
United States |
Preparation Methods
Cyclization to Form the Pyrimido[1,2-a]benzimidazole Core
The pyrimido[1,2-a]benzimidazole system is constructed via annulation reactions. A plausible mechanism involves the nucleophilic attack of the benzimidazole’s nitrogen on a pre-functionalized pyrimidine carbonyl group, followed by dehydration. The cyano group at position 3 may be introduced using malononitrile or via post-cyclization modifications, though direct evidence for this specific substitution pattern is absent in the reviewed sources.
Sulfonamide Coupling
Patent EP0512953B1 details the conversion of sulfonic acid salts to sulfonyl chlorides using phosphorus pentachloride (PCl₅) or phosgene. For this compound, the sulfonyl chloride intermediate would react with the amino group of the pyrimido-benzimidazole core. Critical parameters include:
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Solvent Choice : Chlorinated solvents (e.g., methylene chloride, chlorobenzene) are preferred for their ability to stabilize reactive intermediates.
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Temperature Control : Reactions are typically conducted at 20–90°C to balance reactivity and side-product formation.
Analytical Characterization and Challenges
Sigma-Aldrich’s product documentation explicitly states that analytical data (e.g., NMR, HPLC) are unavailable for this compound, highlighting its status as a rare research chemical. Researchers must rely on analogous compounds for characterization guidance:
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Mass Spectrometry : PubChemLite entries report molecular formulas (C₁₉H₁₂N₆O₄ and C₂₀H₁₅N₅O₃) and predicted collision cross-sections, suggesting ESI-MS as a viable tool for molecular ion confirmation.
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Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) is recommended for purity assessment.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines or other reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: It is used in studies related to enzyme inhibition and protein interactions, providing insights into cellular processes and disease mechanisms.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)benzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt cellular processes, leading to the desired therapeutic effects, such as the inhibition of cancer cell growth .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared below with two close analogs:
*Estimated based on structural analogs.
Key Observations:
Core Heterocycle Differences: The main compound and the bromo-benzamide analog share a pyrimido-benzimidazole core, whereas the imidazopyridine analog () replaces benzimidazole with a smaller imidazopyridine ring. The patent compound () uses a fused benzimidazole system without sulfonamide, favoring electronic applications due to extended conjugation .
Substituent Effects: Sulfonamide vs. Benzamide: The sulfonamide group (present in the main compound and ) is more acidic and capable of stronger hydrogen bonding compared to the benzamide group in , which may enhance target binding in biological systems . Cyano Group: The cyano substituent in the main compound and may stabilize the aromatic system via electron-withdrawing effects, influencing reactivity and binding affinity.
Molecular Weight and Bioactivity: The main compound’s estimated molecular weight (~376 g/mol) falls within the range typical for drug-like molecules, while the bromo analog (392 g/mol) exceeds this slightly, possibly affecting bioavailability.
Application-Specific Comparisons
- In contrast, the bromo-benzamide analog () may face challenges due to reduced hydrogen-bonding capacity . The imidazopyridine analog () has documented use in structural biology (RCSB PDB entry HDT), indicating validated target engagement, possibly as a protease or kinase inhibitor .
Materials Science :
- The patent compound () highlights the versatility of benzimidazole derivatives in electronics, whereas sulfonamide-containing analogs are less explored in this domain due to their polar functional groups .
Biological Activity
N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)benzenesulfonamide is a compound of increasing interest in pharmacological research due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article explores the biological activity of this compound, supported by various studies and data.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 349.37 g/mol. Its structure includes a benzenesulfonamide moiety linked to a cyanopyrimidine-benzimidazole framework, which contributes to its biological properties.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor activity. A study focused on newly synthesized benzimidazole derivatives demonstrated that certain compounds possess potent antiproliferative effects against various human lung cancer cell lines, including A549, HCC827, and NCI-H358. The assays utilized included both two-dimensional (2D) and three-dimensional (3D) cell culture models, revealing that the compounds generally showed higher efficacy in 2D assays compared to 3D models .
Table 1: Antitumor Activity Data
| Compound | Cell Line | IC50 (μM) 2D | IC50 (μM) 3D |
|---|---|---|---|
| Compound 5 | A549 | 2.12 ± 0.21 | 4.01 ± 0.95 |
| Compound 6 | HCC827 | 5.13 ± 0.97 | 7.02 ± 3.25 |
| Compound 8 | NCI-H358 | 6.75 ± 0.19 | 9.31 ± 0.78 |
These results suggest that modifications on the benzimidazole structure can enhance antitumor efficacy, with specific substitutions leading to improved selectivity and potency against cancer cells.
Antimicrobial Activity
In addition to its antitumor potential, this compound has been evaluated for antimicrobial properties. Preliminary studies have indicated that related compounds exhibit activity against common bacterial strains such as Escherichia coli and Staphylococcus aureus. These findings suggest that the compound may also serve as a dual-action agent targeting both cancerous cells and bacterial infections .
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with DNA through binding in the minor groove, similar to other benzimidazole derivatives, thereby inhibiting cellular proliferation and inducing apoptosis in cancer cells .
Safety Profile
Toxicological assessments indicate that this compound poses certain hazards:
- Acute Toxicity : Classified as toxic if swallowed (Category 3).
- Skin and Eye Irritation : Causes skin irritation (Category 2) and serious eye irritation (Category 2).
- Respiratory Irritation : May cause respiratory issues upon inhalation .
Case Studies
Recent case studies have highlighted the potential of this compound in clinical settings:
- Lung Cancer Treatment : In vitro studies have shown promising results for this compound in inhibiting tumor growth in lung cancer models.
- Combination Therapies : Ongoing research is exploring its use in combination with established chemotherapeutics to enhance efficacy while minimizing side effects.
Q & A
Q. What are the standard synthetic routes for N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)benzenesulfonamide, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves cyclization and sulfonamide coupling. A key precursor, such as a pyrimido[1,2-a]benzimidazole derivative, is reacted with benzenesulfonamide under basic conditions. For example:
- Cyclization of ureas or amidines using potassium carbonate (K₂CO₃) in ethanol at reflux (80–90°C) to form the pyrimido[1,2-a]benzimidazole core .
- Sulfonamide coupling via nucleophilic substitution, requiring anhydrous solvents (e.g., toluene) and catalysts like PicAuCl₂ (5 mol%) at 80–110°C for 12–24 hours .
Critical parameters include pH control (basic conditions for deprotonation), temperature stability (±2°C), and inert atmospheres to prevent oxidation. Monitoring via TLC (Rf ~0.2–0.3 in EA/PE) ensures reaction completion .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR confirm regiochemistry and functional groups. For example, the cyanopyrimido proton resonates at δ 8.2–8.5 ppm, while sulfonamide protons appear as broad singlets (δ 10–12 ppm) .
- Mass Spectrometry : HRMS-ESI validates molecular weight (e.g., [M+H]+ at m/z 432.1054) and detects isotopic patterns for bromine/chlorine substituents .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (e.g., C: 58.3%, H: 3.2%, N: 18.9%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?
- Methodological Answer : Contradictions often arise from pharmacokinetic variability or off-target effects. Strategies include:
- Metabolic Profiling : Use LC-MS to identify metabolites in plasma/liver microsomes. For example, cytochrome P450-mediated oxidation of the cyanopyrimido moiety may reduce efficacy in vivo .
- Dose Optimization : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to align in vitro IC₅₀ values (e.g., 0.5 µM for PI3K inhibition) with effective plasma concentrations in animal models .
- Target Engagement Assays : Employ thermal shift assays or CETSA to verify target binding in vivo .
Q. What experimental design considerations are critical for elucidating structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer :
- Fragment-Based Design : Systematically modify substituents (e.g., cyano → nitro or methyl groups) while retaining the core scaffold. For example, replacing the 3-cyano group with a methoxy group increases solubility but may reduce binding affinity .
- High-Throughput Screening (HTS) : Use 96-well plates to test derivatives against target enzymes (e.g., PI3K) and counter-screens for cytotoxicity (e.g., HEK293 cells) .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and prioritize syntheses .
Q. How can crystallographic data improve the understanding of this compound’s mechanism of action?
- Methodological Answer :
- Co-Crystallization : Soak the compound with its target protein (e.g., PI3Kγ) and solve the structure using X-ray diffraction (1.8–2.2 Å resolution). SHELXL refinement can reveal key interactions, such as hydrogen bonds between the sulfonamide and Arg-649 .
- Electron Density Maps : Analyze maps for occupancy of the cyanopyrimido group in the active site. Missing density may indicate flexibility or partial dissociation .
Data Contradiction Analysis
Q. Conflicting reports on the compound’s solubility: How to validate and address discrepancies?
- Methodological Answer :
- Standardized Protocols : Measure solubility in PBS (pH 7.4) and DMSO using nephelometry. For example, reported solubility ranges (5–20 µg/mL) may vary due to particle size differences; sonicate samples uniformly .
- Salt Formation : Improve solubility by synthesizing sodium salts (e.g., replacing benzenesulfonamide with sulfonate) and compare logP values via HPLC .
Key Research Findings Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
